7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Properties
IUPAC Name |
7-bromo-1-methylpyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c1-11-6-2-5(9)3-10-8(6)13-4-7(11)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLPRCAEEWZDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the bromination of a precursor pyrido[2,3-b][1,4]oxazine compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets. The bromine atom and the oxazine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
AKT Inhibitors (ALM301 vs. Target Compound)
- ALM301: A clinical-stage AKT1/2 inhibitor with a 1-ethyl, 7-phenyl, and 6-aminocyclobutyl substituent. Its bulky 7-Ph group enhances hydrophobic interactions with the kinase’s allosteric pocket, achieving sub-nanomolar potency .
- No AKT inhibition data is available, but structural differences suggest divergent target profiles .
Antibacterial Agents (Compound 1 vs. Target Compound)
- Compound 1 (7-Fluoro) : Exhibits 5–22-fold lower topo IV inhibition than Gyrase in S. aureus and E. coli. The partially unsaturated LHS heterocycle reduces π-π stacking with DNA bases, diminishing activity .
- Target Compound (7-Bromo): Bromine’s larger atomic radius and polarizability may enhance DNA intercalation or enzyme binding compared to fluorine.
Halogenated Derivatives (Br vs. I)
- 7-Iodo Analogues : Iodine’s greater size and hydrophobicity improve binding to hydrophobic enzyme pockets (e.g., kinases), as seen in 6-iodo derivatives used in kinase inhibitor synthesis .
- 7-Bromo Target Compound : Bromine offers a balance between electronic effects (σ-hole interactions) and steric demands, making it suitable for moderate-affinity targets like bacterial enzymes or hemorheological modulators .
Structure-Activity Relationships (SAR)
- Position 1 : Bulky groups (e.g., benzyl in 1-Bn-7-Iodo) enhance selectivity for human kinases but reduce antibacterial efficacy. Smaller groups (e.g., methyl) may improve bacterial target access .
- Position 7 : Halogens (Br, I, F) modulate DNA/enzyme binding via electronic and steric effects. Bromine’s intermediate size balances DNA intercalation and enzyme inhibition .
- Core Modifications: Saturation of the oxazinone ring (e.g., Compound 1’s unsaturated LHS) reduces π-π stacking, while aromatic systems (e.g., ALM301) improve target engagement .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirms regiochemistry and substitution patterns. For example, the methyl group at N1 appears as a singlet at δ 2.33 ppm, while the oxazinone carbonyl resonates at δ 170.3 ppm in ¹³C NMR .
- HPLC-MS : Validates purity (>95%) and detects trace intermediates (e.g., uncyclized chloroacetamide byproducts).
- IR Spectroscopy : Identifies key functional groups (e.g., NC=O stretch at 1703 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclized products, though crystallization may require dioxane or acetonitrile .
What contradictions exist in reported biological activities of pyrido-oxazinone derivatives, and how can they be resolved experimentally?
Advanced Research Focus
Contradictions arise in enzyme selectivity profiles . For instance, 7-bromo derivatives show potent AKT1 inhibition (IC₅₀ < 100 nM) but weak AKT2/3 activity, likely due to divergent hydrophobic pockets in AKT isoforms . To resolve discrepancies:
- Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Use mutagenesis studies (e.g., substituting Ala68 with bulkier residues in AKT2) to test steric effects.
- Compare molecular dynamics simulations across isoforms to identify conformational flexibility .
How can computational modeling guide the design of this compound derivatives for improved pharmacokinetics?
Q. Advanced Research Focus
- Molecular Docking : Predict binding modes in target enzymes (e.g., DNA gyrase, AKT). For example, the bromine atom’s position relative to Met75 in GyrA correlates with MIC values in S. aureus .
- ADMET Prediction : Optimize logP (target ~2.5) by introducing polar groups (e.g., hydroxyls) at the 3-position to enhance solubility without compromising permeability.
- QM/MM Simulations : Evaluate electronic effects of substituents on transition states during enzyme inhibition .
What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
Basic Research Focus
Key challenges include:
- Low yields in cyclization due to side reactions (e.g., dimerization). Mitigation: Use high-dilution conditions or flow chemistry to control reaction kinetics .
- Purification difficulties caused by similar polarity of byproducts. Solution: Employ orthogonal chromatography (e.g., reverse-phase HPLC with acetonitrile/water gradients) .
- Bromine displacement under basic conditions. Mitigation: Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) in Smiles rearrangement steps .
How does the methyl group at the 1-position affect the compound’s metabolic stability?
Advanced Research Focus
The 1-methyl group reduces cytochrome P450-mediated oxidation by blocking metabolic hot spots. In vitro microsomal assays show a 40% increase in half-life (t₁/₂ = 2.8 hr) compared to unmethylated analogs . However, methyl substitution may increase plasma protein binding (PPB > 90%), reducing free drug concentration. Strategies to balance stability and bioavailability:
- Introduce fluorine at the 8-position to lower PPB via reduced lipophilicity.
- Use deuterated methyl groups to further slow oxidative metabolism .
What in vitro models are suitable for evaluating the hemorheological activity of this compound?
Q. Advanced Research Focus
- Blood viscosity assays : Measure shear stress in human whole blood under hypoxic conditions. The compound shows activity comparable to pentoxifylline (20% reduction in viscosity at 10 µM) .
- Platelet aggregation tests : Use ADP-induced aggregation in platelet-rich plasma to assess antithrombotic potential.
- Endothelial cell adhesion assays : Quantify inhibition of monocyte adhesion to TNF-α-activated HUVECs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
